![molecular formula C10H15NO4 B6270124 rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis CAS No. 1596840-04-8](/img/no-structure.png)
rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis
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Overview
Description
Rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis (Rac-POCA) is a synthetic compound used in scientific research as a chiral building block to synthesize a wide range of molecules. Rac-POCA is a five-membered cyclic ester with a pyrrolidine moiety and a carboxylic acid group. Rac-POCA is a versatile compound that can be used in a variety of chemical reactions, including acylation, alkylation, and condensation reactions. Rac-POCA is also used as a source of chiral building blocks for the synthesis of a variety of compounds with potential therapeutic applications.
Mechanism of Action
Rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis acts as a chiral building block in chemical reactions, allowing for the synthesis of chiral molecules with potential therapeutic applications. rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis can also be used as a source of chiral auxiliaries and catalysts, which are used to control the stereochemistry of organic reactions and accelerate the rate of chemical reactions.
Biochemical and Physiological Effects
rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has not been tested for its biochemical and physiological effects. As a synthetic compound, rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is not intended for use in humans or animals, and its effects on the human body are unknown.
Advantages and Limitations for Lab Experiments
Rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of chemical reactions, including acylation, alkylation, and condensation reactions. Additionally, rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is a simple and efficient compound to synthesize, and it can be scaled up for large-scale production. The main limitation of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is that it is a synthetic compound and is not intended for use in humans or animals.
Future Directions
For rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis include the development of new synthetic methods for its synthesis, the development of new chiral auxiliaries and catalysts based on rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis, and the exploration of its potential therapeutic applications. Additionally, further research is needed to understand the biochemical and physiological effects of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis and to determine whether it is suitable for use in humans or animals.
Synthesis Methods
Rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is synthesized through a two-step process. The first step involves the condensation of 2-chloropyridine and ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate compound, ethyl 2-chloropyrrolidine-1-carboxylate. The second step involves the hydrolysis of the intermediate compound to form rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis. The synthesis of rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis is a simple and efficient process that can be scaled up for large-scale production.
Scientific Research Applications
Rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has been used in a variety of scientific research applications. It has been used as a chiral building block for the synthesis of a wide range of molecules, including drugs, pesticides, and other compounds with potential therapeutic applications. rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has also been used to synthesize chiral auxiliaries, which are used to control the stereochemistry of organic reactions. Additionally, rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis has been used to synthesize chiral catalysts, which are used to accelerate the rate of chemical reactions.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid, cis involves the protection of the oxolane ring, followed by the addition of the pyrrolidine-1-carbonyl group, and then the removal of the protecting group to yield the final product.", "Starting Materials": [ "2,5-dihydroxypentanoic acid", "pyrrolidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "dichloromethane (DCM)", "methanol (MeOH)", "acetic acid (AcOH)", "sodium hydroxide (NaOH)", "water (H2O)" ], "Reaction": [ "Protection of the oxolane ring with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM)", "Addition of pyrrolidine and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst", "Removal of the Boc protecting group with methanol (MeOH) and acetic acid (AcOH)", "Deprotection of the oxolane ring with sodium hydroxide (NaOH) in water (H2O)" ] } | |
CAS RN |
1596840-04-8 |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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